1,3-Dioxane
Overview
Description
Synthesis Analysis
The synthesis of 1,3-Dioxane derivatives has been extensively studied, highlighting various methodologies to achieve high yield and selectivity. A notable approach involves the diastereoselective synthesis of trifluoromethylated 1,3-dioxanes via an addition/oxa-Michael sequence, demonstrating efficient reactions under mild conditions with a good substrate scope (Becerra-Figueroa et al., 2017). Another innovative method is the split-pool synthesis leading to an array of 1,3-dioxanes, facilitating the production of large collections of small molecules for phenotypic and protein-binding assays (Sternson et al., 2001).
Molecular Structure Analysis
1,3-Dioxane exhibits a cyclic ether structure with two oxygen atoms separated by an ethylene bridge, contributing to its chemical versatility. The structure of 1,3-Dioxane derivatives plays a crucial role in their reactivity and the types of reactions they undergo. Studies have focused on the conformational analysis of oligo-1,3-dioxanylmethanes, revealing a high conformational preference in dioxanylmethane units, which impacts their chemical behavior (Trieselmann et al., 2002).
Chemical Reactions and Properties
1,3-Dioxane engages in a variety of chemical reactions, including stereoselective synthesis and functionalization processes. For instance, the water-compatible synthesis of 2-trifluoromethyl-1,3-dioxanes showcases the compound's adaptability to mild reaction conditions and its potential for further functionalization (Becerra-Figueroa et al., 2018). Additionally, 1,3-Dioxane derivatives can be efficiently synthesized from aromatic alkynes and paraformaldehyde in a metal-free and atom-economic process (Hu et al., 2022).
Physical Properties Analysis
The physical properties of 1,3-Dioxane, such as melting and boiling points, solubility, and dielectric constants, are crucial for its applications in various industrial and research settings. Research on substituted 1,3-Dioxanes has investigated their melting and clearing points, along with their physical properties like dielectric anisotropy and viscosity, providing valuable insights into their potential applications (Vorbrodt et al., 1981).
Chemical Properties Analysis
The chemical properties of 1,3-Dioxane, including its reactivity in various organic reactions, are pivotal for synthesizing complex molecules. A notable application is the tandem bis-aldol reaction of ketones in an aqueous medium, demonstrating 1,3-Dioxane's utility in synthesizing compounds in a green and efficient manner (Polshettiwar & Varma, 2007).
Scientific Research Applications
Application in Energy & Environmental Science
- Scientific Field: Energy & Environmental Science .
- Summary of the Application: 1,3-Dioxane is used in the in situ polymerization process to create a highly compatible polymer electrolyte for Li-metal batteries .
- Methods of Application: The molecular structure of the liquid precursor is tuned from a five-membered cyclic DOL to a six-membered cyclic 1,3-dioxane (DOX). This in situ fabricated poly(DOX) PE exhibits superior oxidation stability .
- Results or Outcomes: The newly developed poly(DOX) PE delivers outstanding cycling stability for diversified high-voltage cathodes under a high cut-off voltage of 4.5 V .
Application in Organic Chemistry
- Scientific Field: Organic Chemistry .
- Summary of the Application: 1,3-Dioxane is used in the in situ synthesis of 1,3-dioxan-5-one derivatives and their direct use in Claisen-Schmidt reactions .
- Methods of Application: Three different derivatives of 2 were synthesized via the reaction of trialkoxyalkanes with dihydroxyacetone dimer 1 in the presence of acetic acid as the catalyst .
- Results or Outcomes: Derivatives of 2 were reacted with aromatic aldehydes and 30 mol% of pyrrolidine to obtain high yields of the respective bischalcones 3 within short time periods .
Application in Synthesis of Dioxazocines and Dioxazonines
- Scientific Field: Organic Synthesis .
- Summary of the Application: 1,3-Dioxane is used as a solvent in the synthesis of 8- and 9-membered dioxazocines and dioxazonines .
Application in Material Sciences
- Scientific Field: Material Sciences .
- Summary of the Application: 1,3-Dioxane is used in the synthesis of cyclic carbonic acid esters such as 1,3-dioxolan-2-ones and 1,3-dioxan-2-ones, which serve as lynchpins for the stereoselective synthesis of 1,2- and 1,3-diols .
- Methods of Application: The olefinic double bond has emerged as a tactically privileged functional group for the construction of cyclic carbonic acid esters by intramolecular cyclizations of carbonate nucleophiles onto inherently or catalytically activated C-C π-bonds .
Application in Synthesis of Dioxazocines and Dioxazonines
- Scientific Field: Organic Synthesis .
- Summary of the Application: 1,3-Dioxane is used as a solvent in the synthesis of 8- and 9-membered dioxazocines and dioxazonines .
Application in Photoinitiation
- Scientific Field: Photopolymerization .
- Summary of the Application: 1,3-Dioxane diphenyl is used as a photoinitiator for tripropylene glycol diacrylate and other acrylate monomers .
- Results or Outcomes: 1,3-Dioxane diphenyl was found to be a more effective photoinitiator than benzophenone/ethyl-4-dimethylaminobenzoate .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3-dioxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-5-4-6-3-1/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFVNEFVBPFDSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Record name | 1,3-DIOXANE | |
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DSSTOX Substance ID |
DTXSID3025174 | |
Record name | 1,3-Dioxane | |
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Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,3-dioxane is a clear colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO] Miscible in water; [HSDB] | |
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Boiling Point |
221 °F at 755 mmHg (NTP, 1992), 105 °C AT 755 MM HG | |
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Flash Point |
35.6 °F (NTP, 1992), 2 °C | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), SOL IN WATER, ALC, ETHANOL, ACETONE, BENZENE | |
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Density |
1.0342 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0342 AT 20 °C/4 °C | |
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Vapor Pressure |
38.5 [mmHg], Vapor pressure= 39 mm Hg at 25 °C (estimated) | |
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Product Name |
1,3-Dioxane | |
CAS RN |
505-22-6 | |
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Melting Point |
-44 °F (NTP, 1992), -42 °C | |
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